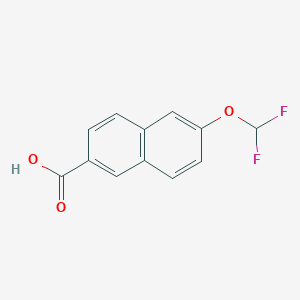

1-Bromo-4-(difluoromethoxy)naphthalene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

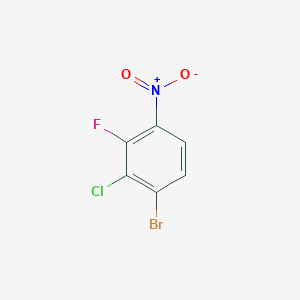

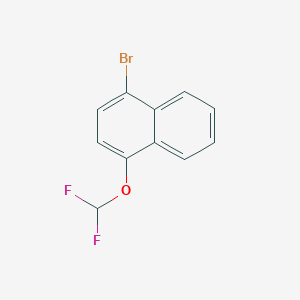

“1-Bromo-4-(difluoromethoxy)naphthalene” is a chemical compound with the molecular formula C₁₁H₇BrF₂O and a molecular weight of 273.073 g/mol . It is used for research purposes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 273.073 g/mol . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications

Synthesis and Characterization

1-Bromo-4-(difluoromethoxy)naphthalene is involved in the synthesis and characterization of various chemical compounds. For instance, it has been used in the development of thiol-reactive phosphorescent probes, such as 1-bromo-4-(bromoacetyl)naphthalene (BBAN), which exhibit strong structured phosphorescence emission. These probes are sensitive to solvent effects and can efficiently undergo intersystem crossing mechanisms (Marriott, Jovin, & Yan-Marriott, 1994). Additionally, the compound plays a role in the selective synthesis of bromo-substituted naphthalene dianhydride derivatives, which are crucial in materials and supramolecular chemistry (Ping, 2012).

Organic Electronics

In the field of organic electronics, core-fluorinated naphthalene diimides synthesized from bromo-NDIs, including derivatives of this compound, have been explored for their application in n-type organic field-effect transistors (OFETs). These compounds exhibit strong electron acceptor properties and have been shown to enhance the performance of OFETs, displaying significant field-effect character and mobility under ambient conditions (Yuan et al., 2016).

Environmental Chemistry

The compound is also studied in environmental chemistry contexts, such as understanding the mechanisms of dioxin formation from the pyrolysis of bromophenols. Research in this area provides insights into the formation of hazardous combustion byproducts from materials containing brominated hydrocarbons, which is crucial for environmental protection and pollution control (Evans & Dellinger, 2003).

Safety and Hazards

properties

IUPAC Name |

1-bromo-4-(difluoromethoxy)naphthalene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF2O/c12-9-5-6-10(15-11(13)14)8-4-2-1-3-7(8)9/h1-6,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHYDZIWZWYQIKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)OC(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-Bromo-5-(trifluoromethyl)phenyl]-oxazole](/img/structure/B6314831.png)